benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Stereochemistry Chiral Synthesis Enantiomeric Purity

Late-stage chiral resolution of racemic piperidine intermediates causes 50% yield loss. This single-enantiomer (4R) building block installs the required stereochemistry directly, streamlining kinase inhibitor and CNS drug synthesis. • Defined (4R) configuration eliminates chiral resolution steps; CAS 1612176-01-8. • 3-Fluoro reduces clogP to 1.7 vs. 2.0 (non-fluorinated), enhancing brain penetration and metabolic stability. • Cbz protecting group enables orthogonal deprotection under neutral hydrogenolysis, compatible with acid-labile groups.

Molecular Formula C14H18FNO3
Molecular Weight 267.30 g/mol
Cat. No. B14774386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Molecular FormulaC14H18FNO3
Molecular Weight267.30 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12?,14-/m1/s1
InChIKeySNHPCHKVLAYMAK-TYZXPVIJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: Procurement Guide


This compound is a chiral, fluorinated piperidine derivative commonly employed as a protected intermediate in medicinal chemistry [1]. It is characterized by a piperidine ring with a specific (4R) configuration, a fluorine atom at the 3-position, and a hydroxyl and methyl group at the 4-position, capped with a benzyl carbamate (Cbz) protecting group [2]. Its structural features make it a versatile building block for synthesizing complex molecules targeting the central nervous system and various kinases.

Chiral piperidine intermediate for medicinal chemistry research
3-fluoro substitution motif for metabolic-stability exploration
Cbz protection enables orthogonal deprotection strategies

Why Generic Substitution Fails for Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate


Substituting this compound with a close analog from the same piperidine class fails due to the precise interdependence of its stereochemistry and fluorine substitution. The absolute (4R) configuration is critical for downstream diastereoselectivity in target molecule synthesis . Furthermore, the specific placement of the fluorine atom directly affects the compound's physicochemical properties; its hydrogen bond donor count (1), acceptor count (4), and topological polar surface area (49.8 Ų) are finely tuned, differing from non-fluorinated or regioisomeric analogs and leading to substantially different pharmacokinetic and pharmacodynamic profiles in final drug candidates [1].

Stereochemistry Racemic or epimeric mixtures may lead to unpredictable diastereoselectivity and alter downstream chiral integrity.
Fluorine pattern Non-fluorinated or regioisomeric analogs differ in lipophilicity and metabolic profile, potentially shifting ADME outcomes.
Protecting group Boc-protected analog requires acidic deprotection, which may be incompatible with acid-sensitive groups used in complex syntheses.

Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: Quantitative Evidence vs. Analogs


Absolute (4R) Stereochemistry vs. Racemic Mixtures

The target compound possesses a defined absolute stereochemistry (4R), differentiating it from commonly available racemic rel-(3R,4S)- or racemic cis-mixtures . The specific isomer is registered under a unique CAS number (1612176-01-8), ensuring procurement of a single, enantiomerically pure building block, which is essential for the stereochemical integrity of the final drug molecule .

Stereochemical configuration
Data to verify
Target: (4R) single enantiomer (CAS 1612176-01-8) vs. racemic cis-mixture (CAS 1678510-36-5)
Defined absolute stereochemistry supports consistent chiral synthesis outcomes.
Source review required; distinct CAS registry confirms enantiomer identity.
Stereochemistry Chiral Synthesis Enantiomeric Purity

Lipophilicity: Fluorinated vs. Non-Fluorinated Analog

Fluorination at the 3-position modulates the compound's lipophilicity. The predicted XLogP3-AA value for benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is 1.7 [1]. In contrast, the non-fluorinated direct analog, benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, has a higher predicted XLogP of 2.0 . This reduction in lipophilicity can favorably influence the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug candidate.

Lipophilicity (XLogP3-AA)
Reported
Δ = -0.3 (1.7 vs. non-fluorinated analog 2.0)
Lower predicted lipophilicity may support ADME property screening in research.
Values from PubChem XLogP3 prediction.
Lipophilicity Drug-likeness Physicochemical Properties

Metabolic Stability: 3-Fluoro Substitution vs. Analogs

The strategic placement of a fluorine atom at the 3-position is a well-established strategy to block oxidative metabolism at that site, a common metabolic soft spot for piperidine rings [1]. Analogs lacking this fluorine atom (e.g., benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate) or those with a different 3-substituent are expected to be more susceptible to cytochrome P450-mediated oxidation, leading to higher clearance and a shorter half-life for the resulting drug candidates [2].

Metabolic stability
Class-level
3-fluoro substitution predicted to block oxidative metabolism at C-3
May support metabolic-stability lead optimization context.
Class-level inference; quantitative effect compound-context dependent.
Metabolic Stability Oxidative Metabolism Fluorine Substitution

Orthogonal Deprotection: Cbz vs. Boc

The compound's piperidine nitrogen is protected with a benzyl carbamate (Cbz) group, offering deprotection conditions (hydrogenolysis) orthogonal to the acid-labile tert-butyl carbamate (Boc) and other base-labile esters . The direct Boc-protected analog, tert-butyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate, cannot be selectively deprotected in the presence of other acid-labile groups . This allows for the strategic removal of the Cbz group via catalytic hydrogenation without affecting other protecting groups present in a complex molecule.

Deprotection orthogonality
Data to verify
Cbz: neutral hydrogenolysis (H2, Pd/C) vs. Boc: acidic cleavage (TFA/HCl)
Cbz enables deprotection orthogonal to acid-sensitive groups, broadening synthetic route compatibility.
Standard protocol comparison; source review needed.
Protecting Group Strategy Orthogonal Synthesis Cbz vs. Boc

Benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: Key Application Scenarios


Stereospecific Kinase Inhibitor Synthesis

The (4R) absolute configuration of this building block is essential for synthesizing chiral kinase inhibitors, as exemplified in patents like WO2022048631A1 [1]. Using a single enantiomer with a defined configuration (CAS 1612176-01-8) directly installs the required stereochemistry, avoiding the 50% yield loss and purification challenges associated with late-stage chiral resolution of racemic intermediates.

CNS Drug Optimization via Fluorine Substitution

This building block is ideally suited for synthesizing CNS-targeted drug candidates. The 3-fluoro substituent reduces the basicity and lipophilicity (clogP 1.7) of the piperidine ring compared to its non-fluorinated analog (clogP 2.0), which can improve brain penetration and reduce P-glycoprotein efflux [2]. It also blocks a primary site of oxidative metabolism, enhancing metabolic stability.

Orthogonal Protecting Groups for Multi-Step Synthesis

For synthetic sequences involving multiple protecting groups, the Cbz-protected amine in this compound offers a distinct advantage. It can be selectively removed under neutral hydrogenolysis conditions, fully orthogonal to acid-labile groups like Boc . This enables a convergent synthetic strategy where the piperidine nitrogen is revealed later in the synthesis without affecting other sensitive functionalities.

Application
Selection Property
Validation Focus
Chiral kinase inhibitor synthesis research
Single-enantiomer piperidine building block
Stereochemical integrity in downstream synthesis
CNS drug candidate research
3-fluoro substitution for ADME profile screening
Metabolic stability and brain penetration endpoints
Multi-step synthesis with orthogonal deprotection
Cbz protection for neutral hydrogenolysis
Orthogonality with acid-labile protecting groups
Quote Request

Request a Quote for benzyl (4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.